Lithium lactate
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Overview
Description
Lithium lactate is a chemical compound that is a salt of lithium and lactic acid. Its chemical formula is CH₃CH(OH)COOLi, and it is known for its amorphous solid form and high solubility in water . This compound is used in various applications, including pharmaceuticals and industrial processes.
Mechanism of Action
Target of Action
Lithium lactate, a salt of lithium and lactic acid, is primarily used in the treatment of bipolar affective disorder . The primary targets of this compound are the neurotransmitters dopamine and glutamate . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Mode of Action
This compound interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons, particularly the anaplerotic pyruvate carboxylation (PC) . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .
Pharmacokinetics
This compound exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It results in elevated lithium plasma levels at 2 hours but peaks at 24 hours post-dose and is eliminated rapidly .
Result of Action
The molecular and cellular effects of this compound’s action include neuroprotection and anti-suicidal properties . It has been shown to increase BDNF and attenuate the release of several inflammatory cytokines from activated microglia . It also reduces suicidality in patients with neuropsychiatric disorders .
Action Environment
This compound is an amorphous solid that dissolves very well in water and organic solvents . It demonstrates optical isomerism and emits acrid smoke when heated to decomposition . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Lithium Lactate is naturally produced in animals through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . It interacts with various enzymes and proteins, playing vital roles in various biological processes .
Cellular Effects
This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Lithium lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is as follows :
LiOH+CH3CH(OH)COOH→CH3CH(OH)COOLi+H2O
In industrial settings, this compound can also be produced by dissolving lactic acid in a lithium bicarbonate solution, with careful adjustment of pH and temperature .
Chemical Reactions Analysis
Lithium lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce lactic acid-O-internal anhydride.
Reduction: It can be reduced in the presence of reducing agents like hydrogen peroxide.
Substitution: this compound can react with other compounds to form different lithium salts.
Common reagents used in these reactions include triphosgene for oxidation and hydrogen peroxide for reduction . Major products formed from these reactions include lactic acid-O-internal anhydride and other lithium salts.
Scientific Research Applications
Lithium lactate has several scientific research applications:
Chemistry: It is used as a precursor to prepare lithium silicate and lithium titanate materials.
Biology: This compound is involved in lactic acid fermentation carried out by lactic acid bacteria.
Medicine: It is used in drugs that promote the excretion of uric acid and as an antipsychotic.
Industry: This compound is used in the dye industry, organic synthesis, and electrochemical fields.
Comparison with Similar Compounds
Lithium lactate can be compared with other similar compounds, such as:
Sodium lactate: Similar in structure but contains sodium instead of lithium.
Potassium lactate: Contains potassium instead of lithium.
Calcium lactate: Contains calcium instead of lithium.
This compound is unique due to its specific applications in mood stabilization and its role in preparing advanced lithium-based materials .
Properties
CAS No. |
867-55-0 |
---|---|
Molecular Formula |
C3H6LiO3 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
lithium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
InChI Key |
MCPIIUKZBQXOSD-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O |
SMILES |
[Li+].CC(C(=O)[O-])O |
Canonical SMILES |
[Li].CC(C(=O)O)O |
27848-80-2 867-55-0 27848-81-3 |
|
Pictograms |
Irritant |
Synonyms |
Lactic Acid Monolithium Salt; 2-Hydroxypropanoic Acid Monolithium Salt; Lithium 2-Hydroxypropionate; Lithium DL-Lactate; Lithium α-Hydroxypropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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